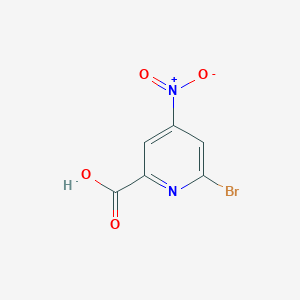

6-溴-4-硝基烟酸

描述

Synthesis Analysis

The synthesis of nickel(II) complexes with 6-bromopicolinic acid involves the reaction of nickel(II) nitrate and 6-bromopicolinic acid in an aqueous solution at a pH value of 8. The resulting compound, [Ni(6-Brpic)2(H2O)2]·3H2O, can undergo spontaneous recrystallization in its mother liquor over a few months to form a different pseudopolymorph . Similarly, cobalt(II) complexes are synthesized by reacting cobalt(II) acetate tetrahydrate with 6-bromopicolinic acid in aqueous solutions at different pH values, adjusted with ammonia solution. The pH value significantly influences the formation of polymorphs, with triclinic and monoclinic polymorphs forming at pH 6 and pH 8, respectively .

Molecular Structure Analysis

X-ray crystal structure analysis has revealed that both nickel(II) and cobalt(II) complexes with 6-bromopicolinic acid have an octahedral coordination polyhedron. The 6-bromopicolinic acid acts as an N,O-chelating ligand, and the coordination sphere is completed by two coordinated water molecules. Despite having similar coordination environments, the pseudopolymorphs and polymorphs differ in their crystal structures, which are influenced by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving 6-bromo-4-nitropicolinic acid beyond its role in forming complexes with nickel(II) and cobalt(II) ions. The formation of these complexes is influenced by factors such as the pH of the solution and the spontaneous recrystallization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the nickel(II) and cobalt(II) complexes with 6-bromopicolinic acid have been characterized by spectroscopic methods, including infrared (IR) spectroscopy, and thermal stability by TGA/DTA methods. The IR spectra of the pseudopolymorphs and polymorphs are very similar, making it challenging to distinguish them using this method alone. However, thermal analysis confirms the number of co-crystallized water molecules in the different forms of the complexes. The pseudopolymorphs and polymorphs exhibit different thermal stabilities, which are related to their distinct crystal structures and the number of water molecules present .

科学研究应用

PI3K/mTOR 抑制剂中间体的合成和优化

6-溴-4-硝基烟酸衍生物作为 PI3K/mTOR 抑制剂合成的中间体发挥着至关重要的作用。雷等人(2015 年)讨论了以 6-溴喹啉-4-醇为起始原料的化合物的合成,该化合物经过进一步优化以合成 NVP-BEZ235 衍生物。这展示了该化合物在开发靶向癌症治疗的抑制剂中的重要性 (Lei 等人,2015 年).

羧酸的光敏保护基团

费多里亚克和多尔(2002 年)探索了与 6-溴-4-硝基烟酸相关的溴化羟基喹啉作为光敏保护基团的使用。该基团表现出更高的效率和多光子敏感性,使其可用于体内应用,特别是在生物信使的受控释放中 (Fedoryak & Dore, 2002).

苯胺转化为溴喹啉

兰伯斯等人(2014 年)使用 2,2,3-三溴丙醛将各种取代的苯胺转化为溴喹啉,然后进一步加工成 3-溴喹啉-6-醇。这种转化与含有 6-溴-4-硝基烟酸或其衍生物的化合物的合成相关 (Lamberth 等人,2014 年).

分子和晶体结构分析

康斯特布尔等人(2006 年)报道了与 6-溴-4-硝基烟酸密切相关的 4-硝基烟酸一水合物的固态结构。该研究提供了对这些化合物中有趣的堆积基序和氢键网络的见解,这对于理解它们在各种应用中的行为至关重要 (Constable 等人,2006 年).

溴代烟酸镍(II)配合物

库科维奇和波波维奇(2009 年)研究了与 6-溴代烟酸形成的镍(II)配合物。他们的研究为这些配合物的分子和晶体结构以及热稳定性提供了宝贵的见解。这项研究对于配位化学和材料科学中的应用非常重要 (Kukovec & Popović, 2009).

安全和危害

属性

IUPAC Name |

6-bromo-4-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBRMUXRAFVSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

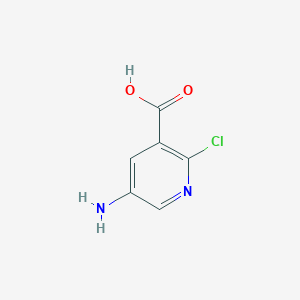

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623255 | |

| Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-nitropicolinic acid | |

CAS RN |

231287-89-1 | |

| Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。